molecular formula C9H21O3P B072091 Phosphonic acid, pentyl-, diethyl ester CAS No. 1186-17-0

Phosphonic acid, pentyl-, diethyl ester

Cat. No.: B072091
CAS No.: 1186-17-0
M. Wt: 208.23 g/mol
InChI Key: RWKSDJWCHGWVBF-UHFFFAOYSA-N
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Description

Phosphonic acid, pentyl-, diethyl ester is an organophosphorus compound with the chemical formula (C_9H_{21}O_3P) It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, pentyl-, diethyl ester can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with pentyl bromide under reflux conditions to yield diethyl pentylphosphonate .

Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with alkyl halides. This reaction typically uses a palladium catalyst such as Pd(PPh₃)₄ and occurs under microwave irradiation, resulting in high yields and retention of configuration at the phosphorus center .

Industrial Production Methods

Industrial production of diethyl pentylphosphonate often employs large-scale Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, continuous flow reactors may be used to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, pentyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl pentylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphorus atom in the compound can form strong bonds with various biomolecules, leading to its biological activity .

Comparison with Similar Compounds

Properties

CAS No.

1186-17-0

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

1-diethoxyphosphorylpentane

InChI

InChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3

InChI Key

RWKSDJWCHGWVBF-UHFFFAOYSA-N

SMILES

CCCCCP(=O)(OCC)OCC

Canonical SMILES

CCCCCP(=O)(OCC)OCC

Synonyms

Pentylphosphonic acid diethyl ester

Origin of Product

United States

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